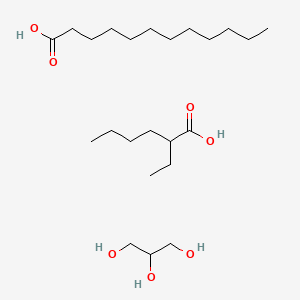
5-(Methoxymethylidene)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethylidene)nonane is an organic compound with the molecular formula C11H22O It is a derivative of nonane, characterized by the presence of a methoxymethylidene group attached to the fifth carbon atom of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethylidene)nonane typically involves the reaction of nonane with methoxymethylidene reagents under controlled conditions. One common method is the use of sodium methoxide in methanol, which reacts with nonane to introduce the methoxymethylidene group. The reaction is usually carried out under reflux conditions for a specified period, followed by neutralization with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalysts to facilitate the reaction and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethylidene)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethylidene group to a methyl group.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted nonane.
Substitution: Formation of halogenated derivatives of nonane.
Scientific Research Applications
5-(Methoxymethylidene)nonane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Methoxymethylidene)nonane involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nonane: A linear alkane with the formula C9H20.
Cyclononane: A cyclic hydrocarbon with the formula C9H18.
5-Methylenenonane: A similar compound with a methylene group instead of a methoxymethylidene group
Uniqueness
5-(Methoxymethylidene)nonane is unique due to the presence of the methoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other nonane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
73314-70-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
5-(methoxymethylidene)nonane |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(10-12-3)9-7-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
HDWLPCZTVRXCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=COC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


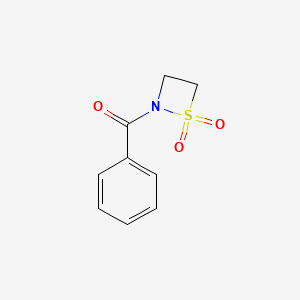
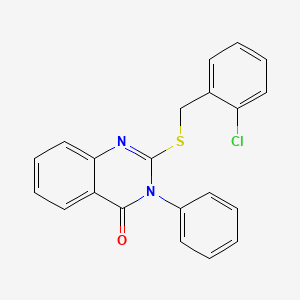

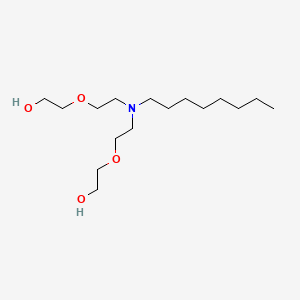


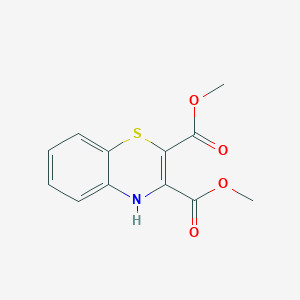
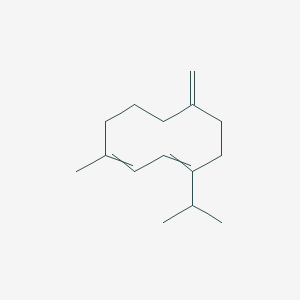

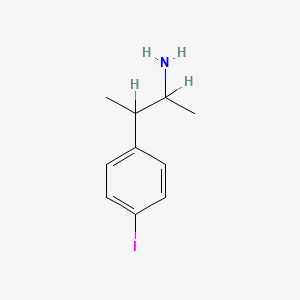

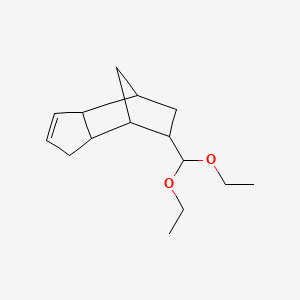
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
